molecular formula C9H7N3 B167697 2-Phenyl-1,3,5-triazine CAS No. 1722-18-5

2-Phenyl-1,3,5-triazine

Cat. No. B167697
CAS RN: 1722-18-5
M. Wt: 157.17 g/mol
InChI Key: RXELBMYKBFKHSM-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,5-triazine is a compound that belongs to the class of organic compounds known as triazines . It has a molecular weight of 157.18 g/mol and a molecular formula of C9H7N3 .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives has been reported in several studies. For instance, a new series of substituted 4-phenylthiazolyl-1,3,5-triazine derivatives was synthesized using IR, mass, and 1H-NMR spectroscopy . Another study reported the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives has been characterized using various techniques such as UV-Visible absorption, FT-IR, NMR, and Mass spectral techniques . The crystal structures of some 2,4-diamino-6-R-1,3,5-triazine derivatives have also been determined by X-ray analysis .


Chemical Reactions Analysis

1,3,5-triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For example, 2-phenyl-1,3,5-triazine undergoes a Diels-Alder reaction with ketene acetal .


Physical And Chemical Properties Analysis

The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods and characterized by ESI-MS, 13C NMR, 1H NMR, FT-IR, UV/visible .

Scientific Research Applications

Photoinitiator and Co-initiator in Polymerization

2-Phenyl-1,3,5-triazine derivatives have been explored for their use as photoinitiators or co-initiators in the polymerization of acrylate monomers. Specifically, 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine, a radical reactive photoinitiator, is effective for UV-crosslinking in acrylic adhesives and acts as a co-initiator under visible light in the presence of suitable sensitizers, enhancing polymerization efficiency (Kabatc, Czech, & Kowalczyk, 2011).

Anti-Cancer Activity

A study on 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines evaluated their in vitro anticancer activity against various cancer types. The electronic structure of these compounds, influenced by phenyl substituents, showed a correlation with their anti-cancer activity, suggesting their potential as pharmacophores (Velihina, Obernikhina, Pilyo, Kachkovsky, & Brovarets, 2021).

Material Synthesis and Stability

Phenyl-1,3,5-triazine functional aromatic polyamides exhibit remarkable thermal stability and solubility. These polymers, synthesized from 2,4,6-trichloro-1,3,5-triazine and aromatic diacids, form high-molecular-weight amorphous polymers with excellent mechanical properties and thermal stabilities, making them potential materials for high-performance applications (Yu, Li, Liu, Wu, Tan, Pan, & Jian, 2012).

Inhibitors of Soluble Epoxide Hydrolase

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. The triazine heterocycle in these compounds is crucial for their potency and selectivity, demonstrating their potential as tool compounds for disease model studies (Thalji et al., 2013).

Green Synthesis and Self-Association

2,4-Diamino-1,3,5-triazines, synthesized under green conditions using microwave irradiation, exhibit variable N–H⋯N interactions leading to diverse molecular networks. This synthesis approach is notable for its reduced solvent use and simplicity (Díaz‐Ortiz, Elguero, Foces-Foces, Hoz, Moreno, Mateo, Sánchez-Migallón, & Valiente, 2004).

Liquid Crystal Properties

Semiperfluorinated 2,4-diamino-6-phenyl-1,3,5-triazines have been synthesized, exhibiting unique liquid crystalline properties such as lamellar, columnar, and cubic mesophases. Their structures and properties provide insights into the development of advanced materials (Kohlmeier, Janietz, & Diele, 2006).

Safety And Hazards

While specific safety and hazard information for 2-Phenyl-1,3,5-triazine is not available, general safety measures for handling triazine derivatives include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

Triazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably biologically active . They have potential applications in the development of new antibacterial agents, particularly ones that can effectively combat multi-resistant bacteria . Furthermore, triazine-based organic chromophores have been synthesized for potential applications in photovoltaic cells, organic light emitting diodes (OLED), and polymer fields .

properties

IUPAC Name

2-phenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXELBMYKBFKHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274555
Record name 2-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3,5-triazine

CAS RN

1722-18-5
Record name 2-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
J Bisson, J Dehaudt, MC Charbonnel… - … A European Journal, 2014 - Wiley Online Library
The synthesis and evaluation of new extractants for spent nuclear fuel reprocessing are described. New bitopic ligands constituted of phenanthroline and 1,3,5‐triazine cores …
FC Nachod, EA Steck - Journal of the American Chemical Society, 1948 - ACS Publications
Absorption Spectra of 4,6-Diamino-2-phenyl-1,3,5-triazine Page 1 2818 Notes Vol. 2.34, 2.70, and 3.54 Á. are not compatible with any cyclic model having D3h symmetry. The bond …
Number of citations: 9 pubs.acs.org
H Koopman - Recueil des Travaux Chimiques des Pays‐Bas, 1961 - Wiley Online Library
The synthesis of four 2,4‐dichloro‐6‐(p substituted phenyl) 1,3,5‐triazines is described. The UV spectra of these compounds and those of the derivatives mentioned in the preceding …
Number of citations: 9 onlinelibrary.wiley.com
C Grundmann, A Kreutzberger - Journal of the American Chemical …, 1954 - ACS Publications
The identity of the long known “dimer of hydrocyanic acid” with s-triazine, C3H3N8, has been established. New chemical and spectroscopical data for s-triazine are presented. …
Number of citations: 79 pubs.acs.org
WM Boesveld, PB Hitchcock, MF Lappert - Journal of the Chemical …, 2001 - pubs.rsc.org
Treatment of 1,3,5-triazine 1 with an alkyllithium LiR [R = a Me, b Bun, c But, d Ph, e CH2TMS, f CH(TMS)2 or g Si(TMS)3(THF)3] yielded the appropriate 1 ∶ 1 addition product 2a–2g, …
Number of citations: 23 pubs.rsc.org
D Zhang, L Duan, Y Li, H Li, Z Bin… - Advanced Functional …, 2014 - Wiley Online Library
Orange‐emitting phosphorescent organic light‐emitting diodes (PHOLEDs) are drawing more and more attention; however, high‐performance hosts designed for orange PHOLEDs are …
Number of citations: 129 onlinelibrary.wiley.com
A Junaid, FPL Lim, LH Chuah, AV Dolzhenko - RSC advances, 2020 - pubs.rsc.org
A library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was prepared using a one-pot, microwave-assisted method from readily available cyanoguanidine, …
Number of citations: 17 pubs.rsc.org
A Junaid, FPL Lim, ERT Tiekink, AV Dolzhenko - RSC advances, 2020 - pubs.rsc.org
New 6,N2-diaryl-1,3,5-triazine-2,4-diamines were designed using the 3D-QSAR model developed earlier. These compounds were prepared and their antiproliferative activity was …
Number of citations: 17 pubs.rsc.org
Z Peng, BA Haag, P Knochel - Organic Letters, 2010 - ACS Publications
Functionalized iodo- and diiodo-1,3,5-triazine derivatives readily undergo an I/Mg exchange with BuMgCl, sBuMgCl, or OctMgBr at low temperatures furnishing 2-magnesiated and 2-…
Number of citations: 33 pubs.acs.org
M Chalermnon, S Cherdchom, A Sereemaspun… - Molecules, 2021 - mdpi.com
Twelve derivatives of biguanide-derived 1,3,5-triazines, a promising class of anticancer agent, were synthesised and evaluated for their anticancer activity against two colorectal cancer …
Number of citations: 7 www.mdpi.com

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